Cas no 882-59-7 (2,2-Diphenyloxirane)

2,2-Diphenyloxirane structure
2,2-Diphenyloxirane structure
상품 이름:2,2-Diphenyloxirane
CAS 번호:882-59-7
MF:C14H12O
메가와트:196.244483947754
MDL:MFCD00040725
CID:722864
PubChem ID:93564

2,2-Diphenyloxirane 화학적 및 물리적 성질

이름 및 식별자

    • Oxirane, 2,2-diphenyl-
    • 2,2-DIPHENYLOXIRANE
    • 1,1-diphenyl oxirane
    • 1,1-diphenyl-1,2-epoxyethane
    • 1,1-Diphenylethylene oxide
    • 1,1-Diphenyl-ethylene oxide
    • 2,2-Diphenyloxiran
    • 2,2-diphenyl-oxirane
    • diphenyloxirane
    • Oxirane,2,2-diphenyl
    • 2,2-Diphenyloxirane (ACI)
    • Ethane, 1,2-epoxy-1,1-diphenyl- (6CI, 7CI, 8CI)
    • 1,1-Diphenylethene oxide
    • α-Phenylstyrene oxide
    • NS00039249
    • 2,2'-Diphenyl-oxirane
    • 2,2-Diphenyloxirane #
    • 882-59-7
    • CS-0319255
    • SCHEMBL1322736
    • A10233
    • 10H-304S
    • 2,2-Diphenyl oxirane
    • DTXSID40236886
    • EINECS 212-929-0
    • 1,1-Diphenyl-ethylenoxide
    • J-506835
    • MFCD00040725
    • AKOS005069195
    • DB-018700
    • 2,2-Diphenyloxirane
    • MDL: MFCD00040725
    • 인치: 1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2
    • InChIKey: PRLJMHVNHLTQJJ-UHFFFAOYSA-N
    • 미소: O1C(C2C=CC=CC=2)(C2C=CC=CC=2)C1

계산된 속성

  • 정밀분자량: 196.08900
  • 동위원소 질량: 196.088815002g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 193
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 12.5Ų
  • 소수점 매개변수 계산 참조값(XlogP): 2.9

실험적 성질

  • 융해점: 54-56°C
  • PSA: 12.53000
  • LogP: 2.96040

2,2-Diphenyloxirane 보안 정보

2,2-Diphenyloxirane 세관 데이터

  • 세관 번호:2910900090
  • 세관 데이터:

    ?? ?? ??:

    2910900090

    개요:

    할로겐화, 술폰화, 아질기 또는 아질기 파생물을 포함한 3단 에폭시, 에폭시 알코올 (페놀, 에테르).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2910900090. 삼원 고리를 가진 에폭시, 에폭시, 에폭시 페놀과 에폭시 에테르, 그리고 그들의 할로겐, 술폰화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

2,2-Diphenyloxirane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Key Organics Ltd
10H-304S-1MG
2,2-Diphenyloxirane
882-59-7 >95%
1mg
£28.00 2025-02-09
TRC
B430363-100mg
2,2-Diphenyloxirane
882-59-7
100mg
$ 65.00 2022-06-07
Apollo Scientific
OR7342-25g
2,2-Diphenyloxirane
882-59-7 97%
25g
£795.00 2025-02-20
Key Organics Ltd
10H-304S-20MG
2,2-Diphenyloxirane
882-59-7 >95%
20mg
£76.00 2023-03-07
abcr
AB143506-2 g
1,1-Diphenyl-ethylenoxide, 97%; .
882-59-7 97%
2g
€117.10 2023-05-09
Key Organics Ltd
10H-304S-10G
2,2-Diphenyloxirane
882-59-7 >95%
10g
£400.00 2025-02-09
abcr
AB143506-2g
1,1-Diphenyl-ethylenoxide, 97%; .
882-59-7 97%
2g
€117.10 2025-02-21
Ambeed
A164102-250mg
2,2-Diphenyloxirane
882-59-7 95%
250mg
$79.0 2024-04-16
A2B Chem LLC
AC02399-250mg
2,2-Diphenyloxirane
882-59-7 97%
250mg
$216.00 2024-04-19
Key Organics Ltd
10H-304S-5MG
2,2-Diphenyloxirane
882-59-7 >95%
5mg
£35.00 2025-02-09

2,2-Diphenyloxirane 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Benzophenone
참조
Organic sulfur compounds. Part 51. Oxosulfonium salts. IV. Preparation and reactions of methylphenyloxosulfonium methylide
Ryoke, Katsumi; et al, Bulletin of the Chemical Society of Japan, 1976, 49(5), 1455-6

합성회로 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 16 h, 25 °C
참조
"Instant methylide" modification of the Corey-Chaykovsky epoxide synthesis
Ciaccio, James A.; et al, Synthetic Communications, 2003, 33(12), 2135-2143

합성회로 3

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Phosphonium, tetraphenyl-, (SP-5-12)-tetrakis(cyano-κC)nitridomanganate(2-) (2:1… Solvents: Acetonitrile ;  0.5 h, 23 °C
참조
Epoxidation of alkenes and oxidation of alcohols with hydrogen peroxide catalyzed by a manganese(V) nitrido complex
Kwong, Hoi-Ki; et al, Chemical Communications (Cambridge, 2011, 47(14), 4273-4275

합성회로 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
참조
Dimethylsulfoxonium methylide
Corey, E. J.; et al, Journal of the American Chemical Society, 1962, 84, 867-8

합성회로 5

반응 조건
1.1 Catalysts: Sodium ethoxide Solvents: Diethyl ether ;  0 - 2 °C; 15 h, 20 °C
1.2 Reagents: Acetic acid Solvents: Water ;  10 min, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4; rt → 50 °C; 50 °C
참조
Synthesis of the internal electron donor in Z-N catalyst-2,2-diphenyl-1,3-dimethoxypropane
Liu, Min; et al, Huaxue Shiji, 2011, 33(5), 420-422

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
참조
Trimethylsulfonium methyl sulfate, a simple and efficient epoxidizing agent
Mosset, Paul; et al, Synthetic Communications, 1985, 15(8), 749-57

합성회로 7

반응 조건
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
참조
Development of a polymer bound Wittig reaction and use in multi-step organic synthesis for the overall conversion of alcohols to β-hydroxyamines
Bolli, Martin H.; et al, Journal of the Chemical Society, 1998, (15), 2243-2246

합성회로 8

반응 조건
참조
Dimethylsulfonium Methylide
Okazaki, Renji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 9

반응 조건
1.1 Reagents: Methyllithium ,  Lithium bromide Solvents: Diethyl ether ,  Tetrahydrofuran
참조
The in situ generation and use of iodomethyllithium for the one-carbon homologation of boronic esters and epoxide formation from carbonyl compounds
Wallace, Richard H.; et al, Synthetic Communications, 1995, 25(1), 127-33

합성회로 10

반응 조건
1.1 Reagents: 1884186-57-5 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  90 min, rt
참조
Facile synthesis of libraries of functionalized cyclopropanes and oxiranes using ionic liquids - A new approach to the classical Corey-Chaykovsky reaction
Malunavar, Shruti S.; et al, Tetrahedron Letters, 2021, 81,

합성회로 11

반응 조건
참조
Product class 3: oxetanes and oxetan-3-ones
Griesbeck, A. G.; et al, Science of Synthesis, 2008, 37, 433-471

합성회로 12

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Isomerization of Terminal Epoxides by a [Pd-H] Catalyst: A Combined Experimental and Theoretical Mechanistic Study
Vyas, Devendra J.; et al, Journal of the American Chemical Society, 2013, 135(16), 6177-6183

합성회로 13

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 h, 0 °C → rt
참조
A lithiomethyl trimethylammonium reagent as a methylene donor
den Hartog, Tim; et al, Chemical Communications (Cambridge, 2014, 50(73), 10604-10607

합성회로 14

반응 조건
1.1 Reagents: 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran
1.2 -
참조
Synthetic application of elementorganic compounds of the 15th and 16th groups. 84. A first non-stabilized telluronium ylide. Diphenyltelluronium methylide as a novel reagent for synthesis of oxiranes
Shi, Lilan; et al, Tetrahedron Letters, 1990, 31(29), 4173-4

합성회로 15

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: tert-Butanol ;  30 °C; 30 °C → 50 °C; 40 - 50 °C; 12 h, 40 - 50 °C
참조
Practical Corey-Chaykovsky epoxidation. Scope and limitation
Yu, Hao; et al, Letters in Organic Chemistry, 2011, 8(7), 509-514

합성회로 16

반응 조건
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
참조
Dioxirane epoxidation of alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2002, 61,

합성회로 17

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  0.67 h, 50 - 60 °C
참조
"Instant methylide" modification of the Corey-Chaykovsky epoxide synthesis
Ciaccio, James A.; et al, Synthetic Communications, 2003, 33(12), 2135-2143

합성회로 18

반응 조건
1.1 Catalysts: Benzene, 1,1′-[1,4-butanediylbis(oxy)]bis[4-ethenyl-, polymer with 1-ethenyl-4-(… Solvents: Dichloromethane ;  rt; 24 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C; 0 °C → rt
참조
Polymer-supported thioanisole: a versatile platform for organic synthesis reagents
Choi, Matthew Kwok Wai; et al, Tetrahedron, 2004, 60(12), 2875-2879

합성회로 19

반응 조건
1.1 Solvents: Dimethyl sulfoxide
참조
Reaction of diphenylsulfonium methylide with carbonyl compounds in non-basic media
Hioki, Kazuhito; et al, Synthesis, 1995, (6), 649-50

합성회로 20

반응 조건
참조
Synthesis of epoxides by carbonyl epoxidation
Aggarwal, V. K.; et al, Science of Synthesis, 2008, 37, 321-406

합성회로 21

반응 조건
참조
Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics
Fries, David S.; et al, Journal of Medicinal Chemistry, 1977, 20(10), 1250-4

합성회로 22

반응 조건
1.1 Reagents: Sodium hydride ;  1.5 h, 50 °C
참조
Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects against HCT-116 and HL-60 cells
Hatae, Noriyuki; et al, Heterocycles, 2014, 88(1), 663-673

합성회로 23

반응 조건
참조
Product class 20: aryl tellurium compounds
Kataoka, T.; et al, Science of Synthesis, 2007, 31, 1159-1181

합성회로 24

반응 조건
1.1 Reagents: Lithium, methyl-, compd. with lithium bromide (LiBr) (1:1) Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 s, -80 °C; -80 °C → 20 °C; 1 min, 20 °C
1.2 Solvents: Water ;  20 °C
참조
Continuous Flow Synthesis of Terminal Epoxides from Ketones Using in Situ Generated Bromomethyl Lithium
von Keutz, Timo; et al, Organic Letters, 2019, 21(24), 10094-10098

합성회로 25

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfide
참조
Reaction of sulfonium ylides with polar double bonds
Franzen, Volker; et al, Chemische Berichte, 1963, 96(7), 1881-90

합성회로 26

반응 조건
1.1 Reagents: Methane, sulfinylbis-, ion(1-), sodium Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
참조
Reaction of sulfonimidamide anions with electrophiles
Okuma, Kentaro; et al, Journal of Organic Chemistry, 1988, 53(18), 4190-3

합성회로 27

반응 조건
1.1 Reagents: Iodosylbenzene Catalysts: Manganese (immobilized, reaction products with functional group-modified hexagona…) ,  Silica (formyl group-modified, surface-grafted) ,  S,S-Jacobsen catalyst (immobilized, reaction products with formyl group-modified hexagonal me…) Solvents: Dichloromethane ;  2 h, 298 K
참조
Immobilization of Salen-manganese complex over hexagonal mesoporous silica with different surface groups and modifications
Wu, Meizhi; et al, Jingxi Huagong Zhongjianti, 2005, 35(3), 13-16

합성회로 28

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
참조
Anion-catalyzed phase-transfer catalysis. II. Effects of anionic tetrakis[3,5-bis(trifluoromethyl)phenyl]borate catalyst in phase-transfer-catalyzed sulfonium ylide formation
Shiraki, Yasuichiro; et al, Bulletin of the Chemical Society of Japan, 1985, 58(10), 3041-2

2,2-Diphenyloxirane Raw materials

2,2-Diphenyloxirane Preparation Products

2,2-Diphenyloxirane 관련 문헌

추천 기사

추천 공급업체
atkchemica
(CAS:882-59-7)2,2-Diphenyloxirane
CL10810
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:882-59-7)2,2-Diphenyloxirane
A842512
순결:99%/99%/99%
재다:1g/5g/10g
가격 ($):201.0/473.0/790.0